molecular formula C18H18O3 B12511212 Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate

Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate

Cat. No.: B12511212
M. Wt: 282.3 g/mol
InChI Key: IWYBNMQBSPKPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate, also known by its systematic name Ethyl (2E)-3-[4-(benzyloxy)phenyl]acrylate , is a chemical compound with the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol . It is characterized by its specific SMILES notation, CCOC(=O)C=CC1=CC=C(OCC2=CC=CC=C2)C=C1 , and is assigned the CAS Registry Number 104315-07-3 and the MDL number MFCD01570263 . This compound features an acrylate ester core linked to a benzyloxy-protected phenyl ring, a structure that is of significant interest in synthetic and medicinal chemistry research. It is widely utilized as a key synthetic intermediate or building block in the preparation of more complex organic molecules. Researchers value this compound for its potential in constructing compounds with biological activity, particularly due to the presence of the conjugated system and the protected phenolic hydroxyl group. The benzyloxy group can be selectively removed under specific conditions, allowing for further functionalization of the molecule. For proper handling and to maintain stability, it is recommended that this material be stored sealed in a dry environment at temperatures between 2-8°C . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-phenylmethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYBNMQBSPKPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3 4 Benzyloxy Phenyl Prop 2 Enoate and Its Analogues

Precursor Synthesis Strategies

The efficient synthesis of the target cinnamate (B1238496) is highly dependent on the effective preparation of its primary building blocks. This section outlines the synthesis of the key aldehyde and the nucleophilic reagents required for the subsequent olefination steps.

Synthesis of 4-(Benzyloxy)benzaldehyde (B125253)

The most prevalent and established method for the synthesis of 4-(benzyloxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide. In this specific case, 4-hydroxybenzaldehyde (B117250) is deprotonated by a weak base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic benzyl (B1604629) halide (typically benzyl bromide or chloride) to form the desired ether. adichemistry.comstackexchange.com

The reaction is typically carried out by refluxing 4-hydroxybenzaldehyde and a benzyl halide in the presence of a base such as potassium carbonate in a suitable solvent like ethanol (B145695), acetone, or dimethylformamide (DMF). adichemistry.comquora.com The use of potassium carbonate is advantageous as it is a mild, inexpensive, and readily available base. adichemistry.com The reaction proceeds via an S_N2 mechanism, where the phenoxide ion displaces the halide from the benzyl group. stackexchange.comjst.go.jp Following the reaction, a standard workup procedure involving filtration of the inorganic salts and removal of the solvent is performed. The crude product can then be purified by recrystallization, often from ethanol, to yield colorless crystals of 4-(benzyloxy)benzaldehyde. adichemistry.com

Table 1: Reaction Parameters for the Synthesis of 4-(Benzyloxy)benzaldehyde via Williamson Ether Synthesis

Reactant 1 Reactant 2 Base Solvent Conditions Yield Reference
4-Hydroxybenzaldehyde Benzyl bromide Potassium carbonate Ethanol Reflux (14 hours) 87.4% adichemistry.com
4-Hydroxybenzaldehyde 3-Fluorobenzyl bromide Potassium carbonate Acetone 60 °C (5 hours) 94.4% quora.com

Preparation of Phosphonium (B103445) Ylides and Malonate Derivatives

The formation of the alkene in Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate is typically achieved through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. These reactions require the preparation of specific phosphorus-containing reagents or activated methylene (B1212753) compounds.

For the Wittig reaction, a phosphonium ylide is necessary. To synthesize the specific ylide needed, ethyl (triphenylphosphoranylidene)acetate, triphenylphosphine (B44618) is reacted with ethyl bromoacetate. quora.com This S_N2 reaction forms a phosphonium salt. wikipedia.org The phosphonium salt is then treated with a base to deprotonate the carbon alpha to the phosphorus and the carbonyl group, yielding the stabilized ylide. researchgate.net Suitable bases for this deprotonation include sodium hydroxide (B78521) or potassium hydroxide. quora.com The resulting ylide, ethyl (triphenylphosphoranylidene)acetate, is a stable, often crystalline solid that can be isolated and stored. wikipedia.orgenamine.net

For the Horner-Wadsworth-Emmons (HWE) reaction, a phosphonate (B1237965) carbanion is used. The precursor, a phosphonate ester like diethyl ethylphosphonate, is typically prepared via the Michaelis-Arbuzov reaction. nih.gov This involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The phosphonate carbanion for the HWE reaction is then generated in situ by treating the phosphonate ester with a strong base such as sodium hydride (NaH). nih.gov

For the Knoevenagel condensation, an active methylene compound is required. Diethyl malonate is a common choice for this type of reaction. nrochemistry.comorganicreactions.org It is commercially available and can be used directly. The reaction is catalyzed by a weak base which deprotonates the diethyl malonate to form a nucleophilic carbanion. organicreactions.org

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for alkene synthesis, providing a reliable means to form the double bond in this compound from 4-(benzyloxy)benzaldehyde.

Reaction Conditions and Catalysis for the Wittig Approach

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. wikipedia.org In the synthesis of this compound, 4-(benzyloxy)benzaldehyde is treated with ethyl (triphenylphosphoranylidene)acetate. webassign.net Since ethyl (triphenylphosphoranylidene)acetate is a stabilized ylide, the reaction conditions are generally mild. adichemistry.com Often, the reaction can be carried out at room temperature or with gentle heating. webassign.netudel.edu Solvents such as dichloromethane (B109758) or toluene (B28343) are commonly used, although solvent-free conditions have also been reported to be effective. udel.eduberkeley.edu The driving force for the reaction is the formation of the very stable triphenylphosphine oxide byproduct. webassign.net

Table 2: Typical Wittig Reaction Conditions

Aldehyde Ylide Solvent Temperature Key Feature Reference
4-(Benzyloxy)benzaldehyde Ethyl (triphenylphosphoranylidene)acetate Dichloromethane or Toluene Room Temperature/Heating Standard conditions berkeley.edu
Benzaldehyde (B42025) (Carbethoxymethylene)triphenylphosphorane None (solvent-free) Room Temperature Green chemistry approach udel.edu

Stereochemical Control in Olefination Reactions (E/Z Isomerism)

A critical aspect of the Wittig and HWE reactions is the stereochemistry of the resulting alkene, i.e., the formation of either the (E) or (Z) isomer.

In the Wittig reaction, the stereochemical outcome is largely dependent on the nature of the ylide. wikipedia.org Stabilized ylides, such as ethyl (triphenylphosphoranylidene)acetate where the negative charge is delocalized by the adjacent ester group, predominantly yield the (E)-alkene (trans isomer). adichemistry.comquora.com This is because the intermediates in the reaction pathway are able to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene. adichemistry.com Conversely, non-stabilized ylides (e.g., those with simple alkyl substituents) typically lead to the (Z)-alkene (cis isomer) under kinetic control. adichemistry.comwikipedia.org

The Horner-Wadsworth-Emmons reaction also generally exhibits a high degree of stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than Wittig ylides. wikipedia.org The reaction proceeds through intermediates that can equilibrate, leading to the thermodynamically more stable (E)-alkene. wikipedia.org Factors such as the steric bulk of the aldehyde and the reaction temperature can influence the E/Z ratio. wikipedia.org However, specific modifications, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent systems, can be employed to favor the formation of the (Z)-alkene. nrochemistry.comtandfonline.com

Knoevenagel Condensation and its Variants

The Knoevenagel condensation provides an alternative route to α,β-unsaturated esters like this compound. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. wikipedia.orgthermofisher.com

For the synthesis of the target compound, 4-(benzyloxy)benzaldehyde would be reacted with diethyl malonate. The reaction is typically catalyzed by a weak amine base, such as piperidine (B6355638) or pyridine (B92270), often with the addition of a carboxylic acid like acetic acid. organicreactions.orgamazonaws.com The base facilitates the deprotonation of the active methylene compound to form a carbanion, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. amazonaws.com This is followed by a dehydration step to yield the final α,β-unsaturated product. wikipedia.org To drive the reaction to completion, water is often removed, for instance by azeotropic distillation. thermofisher.com

A notable variant is the Doebner modification , which employs pyridine as the solvent and catalyst, often with a co-catalyst like piperidine. wikipedia.orgdrugfuture.com This modification is particularly useful when one of the activating groups on the methylene compound is a carboxylic acid, such as in malonic acid. In such cases, the initial condensation product undergoes decarboxylation to yield the cinnamic acid derivative. wikipedia.orgorganic-chemistry.org

Table 3: Knoevenagel Condensation Parameters

Aldehyde Active Methylene Compound Catalyst Solvent Key Feature Reference
Benzaldehyde Diethyl malonate Piperidine/Acetic Acid Toluene Standard Knoevenagel conditions organicreactions.org
Aromatic Aldehydes Diethyl malonate Immobilized Gelatine DMSO Green and reusable catalyst system amazonaws.com
Benzaldehyde Malonic Acid Pyridine/Piperidine Pyridine Doebner modification leading to decarboxylation drugfuture.combu.edu

Catalytic Systems and Reaction Optimization

The Horner-Wadsworth-Emmons (HWE) reaction stands out as a primary method for the synthesis of α,β-unsaturated esters with a high degree of stereoselectivity, predominantly yielding the (E)-isomer. wikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. For the synthesis of this compound, the key starting materials are 4-(benzyloxy)benzaldehyde and a phosphonate reagent such as triethyl phosphonoacetate.

The choice of base and solvent system is critical for optimizing the HWE reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govorganic-chemistry.org Solvents can range from polar aprotic solvents like tetrahydrofuran (B95107) (THF) and ethanol to greener alternatives. nih.gov Reaction optimization often involves screening different combinations of these reagents to maximize the yield and stereoselectivity. For instance, microwave-assisted HWE reactions using K₂CO₃ as a base in ethanol have been shown to produce various ethyl cinnamates in good to excellent yields (67-98%) within short reaction times (20 minutes). acs.orgnih.gov This approach represents a significant improvement in terms of energy efficiency and reaction speed.

The following table summarizes typical conditions for the Horner-Wadsworth-Emmons synthesis of ethyl cinnamate derivatives:

AldehydePhosphonate ReagentBaseSolventConditionsYield (%)Reference
Aryl aldehydesTriethyl phosphonoacetateK₂CO₃EthanolMicrowave, 140°C, 20 min73-96 nih.gov
4-TolualdehydeEthyl diphenylphosphonoacetateNaHTHF-78°C to RT, 2.5 h83
Aromatic aldehydesTriethyl 2-phosphonopropionateLiOH·H₂OSolvent-freeStirring83-97

Scope and Limitations for Arylprop-2-enoate Synthesis

The Horner-Wadsworth-Emmons reaction is broadly applicable to a wide range of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents. This versatility allows for the synthesis of a diverse library of arylprop-2-enoate analogues. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in pharmaceutical applications. wikipedia.org

However, a limitation of the standard HWE reaction is the potential for lower (E/Z) selectivity with certain substrates, particularly aliphatic aldehydes. Modifications to the phosphonate reagent, such as using bulky phosphonate groups, can enhance the (E)-selectivity. organic-chemistry.org Another consideration is the potential for side reactions if the aldehyde substrate contains other reactive functional groups that are sensitive to the basic reaction conditions. Careful selection of a mild base can often mitigate these issues.

Alternative and Emerging Synthetic Pathways

Beyond the well-established HWE reaction, other modern synthetic methods are continuously being developed and refined for the synthesis of cinnamate esters. These include cross-coupling methodologies and approaches guided by the principles of green chemistry.

Cross-Coupling Methodologies for Cinnamate Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, provide a powerful alternative for the formation of the carbon-carbon double bond in cinnamate esters. wikipedia.org The Heck reaction typically involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this would involve the reaction of an appropriately substituted aryl halide, such as 4-(benzyloxy)bromobenzene, with ethyl acrylate.

A variety of palladium catalysts can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often in conjunction with phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. The Heck reaction often exhibits high trans-selectivity, leading to the desired (E)-isomer of the cinnamate product. organic-chemistry.org

The following table illustrates typical Heck reaction conditions for the synthesis of related cinnamate esters:

Aryl HalideAlkeneCatalyst SystemBaseSolventYield (%)Reference
IodobenzeneEthyl acrylateGTLσ-A193Cp-PdNPs-DMF/Waterup to 70 researchgate.net
BromobenzeneButyl acrylatePdNPs@Al(OH)₃K₂CO₃DMF-

Green Chemistry Approaches in Esterification and Carbon-Carbon Bond Formation

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for cinnamate esters, aiming to reduce the environmental impact of chemical processes. This includes the use of greener solvents, catalysts, and energy sources.

One key area of focus is the esterification step itself. Traditional Fischer esterification often uses a large excess of alcohol and a strong mineral acid catalyst. sapub.org Greener alternatives include the use of solid acid catalysts, which can be easily recovered and reused, and employing more benign solvents like acetonitrile (B52724) instead of chlorinated solvents. nih.gov For instance, a modified Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in acetonitrile has been shown to be a facile and greener method for producing (E)-cinnamate derivatives. nih.gov

In the context of carbon-carbon bond formation, microwave-assisted synthesis has emerged as a significant green technology. nih.govacs.orgnih.gov As mentioned earlier, microwave irradiation can dramatically reduce reaction times and energy consumption in HWE reactions. nih.govacs.orgnih.gov Furthermore, the development of catalyst systems that can operate in aqueous media or under solvent-free conditions represents a major step forward in green cinnamate synthesis. researchgate.net The use of biocatalysts, such as lipases, for the esterification of cinnamic acids is another promising green approach, offering high selectivity under mild conditions.

Chemical Transformations and Derivatization Chemistry of Ethyl 3 4 Benzyloxy Phenyl Prop 2 Enoate

Reactions Involving the Alpha, Beta-Unsaturated Ester Moiety

The reactivity of the α,β-unsaturated ester system in Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate is dominated by the electron-withdrawing effect of the ethyl ester group. This effect polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This conjugated system is also a key participant in reduction and cycloaddition reactions.

Catalytic Hydrogenation and Reduction Reactions to Saturated Analogues

The carbon-carbon double bond of the prop-2-enoate chain can be readily reduced to form the corresponding saturated propanoate derivative, Ethyl 3-[4-(benzyloxy)phenyl]propanoate. This transformation is typically achieved through catalytic hydrogenation. The reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Commonly used catalysts for this type of reduction are palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a hydrogen atmosphere, which can range from balloon pressure to higher pressures in a specialized apparatus. youtube.com The choice of catalyst and conditions can be tailored to ensure the selective reduction of the alkene without affecting the ester group or causing debenzylation (cleavage of the benzyl (B1604629) ether). For instance, using Pd/C under mild conditions (e.g., room temperature, 1 atm H₂) typically favors the hydrogenation of the C=C bond. youtube.com The successful synthesis of the saturated analogue, Ethyl 3-[4-(benzyloxy)phenyl]propanoate, has been documented. researchgate.netsynquestlabs.com

In addition to catalytic hydrogenation, other reduction methods can be employed. For example, transfer hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst can also achieve the saturation of the double bond. researchgate.net

Table 1: Conditions for Catalytic Hydrogenation of Cinnamate (B1238496) Derivatives

CatalystHydrogen SourceSolventConditionsProductReference
10% Pd/CH₂ (balloon)EthanolRoom TemperatureEthyl 3-phenylpropanoate youtube.com
Cu/SiO₂H₂ (25 bar)Toluene (B28343)100-150 °CEthyl 3-phenylpropanoate rsc.org
PdCl₂HCOOH/Et₃NDMFMicrowave Irradiation3-phenylpropanoic acid researchgate.net

This table presents representative conditions for the reduction of ethyl cinnamate and related compounds, which are analogous to the hydrogenation of this compound.

Cycloaddition Reactions, including [3+2] Cycloadditions for Heterocycle Formation

The activated alkene in this compound can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile to construct various ring systems. These reactions are powerful tools for synthesizing five- and six-membered rings, including complex heterocycles.

[3+2] Cycloadditions: This class of reactions, also known as 1,3-dipolar cycloadditions, involves the reaction of a 1,3-dipole with a dipolarophile (the alkene moiety of the ester) to form a five-membered heterocycle. wikipedia.org The electron-deficient nature of the alkene in the title compound makes it a suitable partner for electron-rich 1,3-dipoles such as nitrile oxides, azides, and nitrones. For example, reaction with a nitrile oxide (RC≡N⁺-O⁻) would be expected to yield a substituted isoxazoline (B3343090) ring. The regioselectivity of such reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.org

[4+2] Cycloadditions (Diels-Alder Reaction): In a Diels-Alder reaction, the alkene acts as a dienophile, reacting with a conjugated diene to form a six-membered cyclohexene (B86901) derivative. youtube.com For this compound to function effectively as a dienophile, the reaction typically requires an electron-rich diene. The reaction is often promoted by heat or Lewis acid catalysis. youtube.com The stereochemistry of the substituents on the dienophile is retained in the product, making this a stereospecific reaction. rsc.org Inverse-electron-demand Diels-Alder reactions, where the title compound could potentially act as the diene component if further functionalized, are also a synthetic possibility. rsc.org

Nucleophilic and Electrophilic Additions to the Alkene

The polarized nature of the α,β-unsaturated system allows for addition reactions at the alkene. Nucleophilic additions are particularly common and synthetically useful.

Nucleophilic Additions (Michael Addition): The β-carbon of this compound is electrophilic and readily undergoes conjugate addition, often referred to as the Michael addition. wikipedia.orglibretexts.org In this reaction, a soft nucleophile attacks the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A wide range of nucleophiles can be used, including enolates (from malonates, β-ketoesters, etc.), organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.com

For instance, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield a tetra-functionalized adduct after protonation. researchgate.net The reaction is a cornerstone of C-C bond formation in organic synthesis. wikipedia.org

Electrophilic Additions: Electrophilic addition to the double bond of an α,β-unsaturated ester is generally disfavored compared to nucleophilic conjugate addition. The electron-withdrawing character of the ester group deactivates the alkene towards attack by electrophiles. While reactions like halogenation (e.g., with Br₂) can occur, they often require more forcing conditions than for an unactivated alkene.

Modifications of the Ester Functional Group

The ethyl ester group is another key functional handle in the molecule, allowing for transformations into other esters or into the parent carboxylic acid.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by acids (e.g., H₂SO₄), bases (e.g., sodium alkoxide), or enzymes. wikipedia.orgnih.gov

Ester + R'OH ⇌ New Ester + EtOH

The reaction is an equilibrium process. To drive it towards the desired product, the alcohol reactant (R'OH) is often used in large excess, or the ethanol byproduct is removed as it forms. wikipedia.org Enzymatic transesterification, for example using lipases, offers a milder and often more selective alternative to chemical catalysis. nih.govnih.gov Studies on the transesterification of ethyl hydrocinnamate (the saturated analogue) with various alcohols using Pseudomonas cepacia lipase (B570770) have shown that the choice of solvent and alcohol are critical for reaction efficiency. nih.gov

Table 2: Representative Transesterification Reactions

SubstrateAlcoholCatalystSolventKey FindingReference
Ethyl hydrocinnamaten-ButanolLipase (from P. cepacia)CyclohexaneHigh conversion to butyl hydrocinnamate nih.gov
Ethyl 3-ethoxypropionate2,2,4-Trimethyl-1,3-pentanediolTitanium(IV) isopropoxideNoneFormation of mono- and di-esters wikipedia.org
Methyl LaurateOleyl AlcoholLipaseWater (emulsion)Effective transesterification over hydrolysis nih.gov

Hydrolysis and Carboxylic Acid Formation

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid, under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester under reflux with an excess of dilute aqueous acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and the large excess of water is used to drive the equilibrium towards the carboxylic acid and ethanol products. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uklibretexts.org The reaction produces the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and isolate the free carboxylic acid. chemguide.co.uk The formation of (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid via this route is a well-established procedure. cymitquimica.com

Amidation and Other Carboxyl Derivatives

The ethyl ester functionality of this compound is a key handle for derivatization into amides and other related functional groups. The direct conversion of the ester to an amide can be achieved through aminolysis, which typically requires high temperatures and pressures. A more common and efficient laboratory-scale approach involves a two-step process: first, the hydrolysis of the ethyl ester to its corresponding carboxylic acid, (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid, followed by coupling with a desired amine. cymitquimica.com

The synthesis of amides from carboxylic acids is a well-established transformation in organic chemistry. nih.gov This is generally accomplished using coupling reagents that activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide bond. orgsyn.org This methodology allows for the synthesis of a wide range of primary, secondary, and tertiary amides by selecting the appropriate amine starting material. nih.gov

For instance, the reaction of (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid with various primary and secondary amines under standard coupling conditions would yield the corresponding N-substituted amides. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Transformations of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function. Its strategic removal or modification is essential for accessing different classes of derivatives.

The cleavage of the benzyl ether to unveil the free phenol (B47542) is a common and critical transformation. The most widely used method for this deprotection is catalytic hydrogenation. organic-chemistry.org This reaction is typically performed using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and produces the deprotected phenol, ethyl 3-(4-hydroxyphenyl)prop-2-enoate (ethyl p-coumarate), and toluene as a byproduct. organic-chemistry.org For molecules containing other functionalities susceptible to reduction, such as alkenes or alkynes, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be a milder alternative. organic-chemistry.org

Alternative deprotection methods that avoid the use of hydrogen gas are also available. Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Another powerful method involves oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This reagent is particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for simple benzyl ethers, sometimes requiring photoirradiation to facilitate the reaction. organic-chemistry.org More recently, catalytic systems using a nitroxyl (B88944) radical catalyst and a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) have been developed for the oxidative deprotection of benzyl groups at room temperature, offering broad substrate scope. nih.gov

Table 1: Common Deprotection Methods for Benzyl Ethers

MethodReagents & ConditionsAdvantagesLimitations
Catalytic HydrogenolysisH₂, Pd/C, in a solvent like Ethanol or Ethyl AcetateMild, high-yielding, clean reaction. organic-chemistry.orgNot compatible with other reducible functional groups (e.g., alkynes, some alkenes). organic-chemistry.org
Transfer Hydrogenation1,4-Cyclohexadiene, Pd/CAvoids use of H₂ gas, can be more selective. organic-chemistry.orgMay require higher catalyst loading or longer reaction times.
Acidic CleavageStrong acids (e.g., HBr, BBr₃)Effective for robust molecules.Not suitable for acid-sensitive substrates. organic-chemistry.org
Oxidative CleavageDDQ, often with photoirradiationOrthogonal to hydrogenation. organic-chemistry.orgStoichiometric oxidant required, potential for side reactions.
Catalytic OxidationNitroxyl radical, PIFAMild (ambient temperature), tolerates hydrogenation-sensitive groups. nih.govRequires specialized catalyst and co-oxidant.

While the benzyl group is typically removed, it is also possible to perform chemical modifications on its phenyl ring. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be directed to the benzyl ring. However, achieving selectivity can be challenging due to the presence of the other aromatic ring in the core structure. The reaction conditions would need to be carefully controlled to favor substitution on the less activated benzyl ring over the electron-rich cinnamoyl system. The existence of derivatives such as Ethyl 3-(4-((5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)propanoate demonstrates that substituted benzyl groups can be incorporated, typically by synthesizing the molecule with an already substituted benzyl halide. bldpharm.com

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues is a cornerstone of drug discovery and materials science, allowing for the fine-tuning of biological and physical properties.

Modifying the substitution pattern of the phenyl ring attached to the prop-2-enoate moiety is a key strategy for modulating the compound's properties. This is most commonly achieved by employing a substituted benzaldehyde (B42025) as the starting material in a condensation reaction, such as the Knoevenagel or Wittig-type reactions used to form the cinnamate structure. For example, using substituted 4-hydroxybenzaldehydes, followed by benzylation, or directly using substituted 4-(benzyloxy)benzaldehydes allows for the introduction of a wide variety of functional groups at different positions on the phenyl ring. The synthesis of caffeic acid derivatives, which feature a 3,4-dihydroxyphenyl structure, is accomplished using 3,4-dihydroxybenzaldehyde (B13553) as a precursor. researchgate.net This modular approach provides systematic access to analogues with altered electronics, sterics, and hydrogen-bonding capabilities, which can significantly impact biological activity.

The ethyl group of the ester can be readily exchanged for other alkyl or aryl groups to modulate properties like lipophilicity and bioavailability. This diversification is typically achieved either by a Fischer esterification of the parent carboxylic acid with a different alcohol under acidic catalysis or by transesterification of the ethyl ester. nsf.gov

Studies on related hydroxycinnamic acids have shown that increasing the length of the ester alkyl chain can enhance certain biological activities. nih.gov For example, the antiamyloidal effects of caffeic acid were improved by esterification with longer-chain alcohols like octanol (B41247) and hexadecanol, a result attributed to increased lipophilicity. nih.gov A similar trend has been observed for the antimicrobial activity of cinnamate derivatives, where bioactivity against certain strains of fungi and bacteria increased with the length of the alkyl ester chain, with butyl cinnamate often showing high potency. nih.gov This suggests that synthesizing a series of alkyl esters of 3-[4-(benzyloxy)phenyl]prop-2-enoic acid could be a valuable strategy for tuning its biological profile.

Table 2: Examples of Alkyl Chain Diversification in Cinnamate Esters and Observed Activity Trends

Ester DerivativeAlkyl ChainReported Activity TrendReference
Methyl CinnamateMethylBioactive against fungal strains. nih.gov nih.gov
Ethyl CinnamateEthylBioactive, often used as a reference or starting point. nih.gov nih.gov
Butyl CinnamateButylOften shows potent antifungal and antibacterial activity. nih.govnih.gov nih.govnih.gov
Octyl CinnamateOctylEnhanced antiamyloidal activity compared to shorter chains. nih.gov nih.gov
Hexadecyl CinnamateHexadecylShowed the strongest suppression of Aβ fibril formation in a study. nih.gov nih.gov

Isosteric Replacements and Bioisosteric Analogues of this compound

The strategic modification of a lead compound through isosteric and bioisosteric replacements is a cornerstone of modern medicinal chemistry. This approach involves the substitution of specific atoms or functional groups with others that possess similar steric, electronic, or physicochemical properties, with the aim of enhancing potency, selectivity, metabolic stability, or other pharmacokinetic and pharmacodynamic parameters. For this compound, a derivative of p-coumaric acid, several key regions of the molecule are amenable to such modifications, including the ethyl ester, the prop-2-enoate linker, the phenyl ring, and the benzyloxy ether moiety.

Modifications of the Ester Group: Amide and Thioester Analogues

The ethyl ester functionality is a common target for bioisosteric replacement to modulate properties such as solubility, stability towards hydrolysis, and hydrogen bonding capacity.

Amide Analogues: The replacement of the ester oxygen with a nitrogen atom to form an amide is a classic bioisosteric switch. Cinnamic acid amides have been synthesized and evaluated for a variety of biological activities. jst.go.jpnih.govnih.gov For instance, a series of cinnamic acid amide derivatives containing a 2-aminothiazole (B372263) substructure were synthesized and showed potent haemostatic activities. nih.gov The amide bond introduces a hydrogen bond donor, which can lead to altered binding interactions with biological targets and improved metabolic stability compared to the more labile ester linkage. nih.gov Studies on p-coumaric acid amides have also been extensive, with various derivatives showing antioxidant and other beneficial biological effects. nih.govresearchgate.net

Thioester Analogues: Although less common, the replacement of the ester oxygen with a sulfur atom to yield a thioester can also be considered. Thioesters are generally more reactive than their oxygen-containing counterparts but can offer different electronic and steric profiles that may be beneficial for certain biological targets.

Original Functional Group Bioisosteric Replacement Rationale for Replacement Representative Research Findings
Ethyl EsterAmideIncreased metabolic stability, altered hydrogen bonding potential, potential for new interactions with target.Cinnamic acid amides showed potent haemostatic and neuroprotective activities. nih.govnih.gov p-Coumaric acid amides exhibited significant antioxidant properties. nih.govresearchgate.net
Ethyl EsterThioesterAltered electronic and steric properties, potential for different reactivity.Thioester analogues of various bioactive molecules are explored for unique biological activities.

Modifications of the Prop-2-enoate Linker

The α,β-unsaturated system of the prop-2-enoate linker is crucial for the planarity and electronic properties of the molecule. Modifications at this position can significantly impact the compound's conformation and reactivity.

Saturation of the Double Bond: Reduction of the double bond to a single bond would yield the corresponding propanoate derivative. This transformation removes the planarity of the linker, introducing conformational flexibility. Such a change can be used to probe the importance of the rigid, planar conformation for biological activity.

Replacement with Heterocyclic Rings: The double bond can be incorporated into or replaced by a heterocyclic ring system. For example, the synthesis of cinnamic acid analogues where the core scaffold is a non-benzenoid tropone (B1200060) has been reported. rsc.org This significantly alters the geometry and electronic distribution of the molecule while maintaining a conjugated system.

Original Functional Group Bioisosteric Replacement Rationale for Replacement Representative Research Findings
Prop-2-enoatePropanoate (saturated)Increased conformational flexibility, removal of Michael acceptor potential.To probe the importance of the planar, conjugated system for biological activity.
Prop-2-enoateHeterocyclic ring (e.g., tropone)Altered geometry and electronics, introduction of new interaction points.Synthesis of troponyl cinnamate analogues has been achieved. rsc.org

Modifications of the Phenyl Ring

The 4-substituted phenyl ring is a key structural feature. Bioisosteric replacement of this ring can lead to significant improvements in physicochemical properties and can also generate novel intellectual property.

Heterocyclic Bioisosteres: A common strategy is to replace the phenyl ring with a heteroaromatic ring, such as pyridine (B92270), thiophene, or pyrazole. These replacements can introduce hydrogen bond acceptors or donors, alter the dipole moment, and improve solubility. The synthesis of heterocyclic analogues of cinnamic acid has been an area of active research. osi.lvresearchgate.net

Saturated Carbocyclic Bioisosteres: To "escape from flatland" and improve properties like solubility and metabolic stability, saturated carbocyclic rings are used as non-classical bioisosteres for the phenyl ring. Bicyclo[1.1.1]pentane (BCP) is a well-known example of a para-substituted phenyl ring mimic.

Original Functional Group Bioisosteric Replacement Rationale for Replacement Representative Research Findings
Phenyl RingHeterocyclic Ring (e.g., Pyridine, Thiophene)Improved solubility, altered electronic properties, introduction of H-bond acceptors/donors.Cholesteryl esters of heterocyclic analogues of cinnamic acid have been synthesized. osi.lv
Phenyl RingSaturated Carbocycle (e.g., Bicyclo[1.1.1]pentane)Improved solubility and metabolic stability, increased three-dimensional character.A general strategy for improving drug-like properties.

Modifications of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl and also contributes to the lipophilicity of the molecule. Its replacement can fine-tune the compound's properties.

Alternative Ether Linkages: The benzyl group can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. For example, smaller alkyl groups like methyl or ethyl would decrease lipophilicity, while larger or more complex groups could be used to probe for additional binding interactions.

Bioisosteres of the Ether Oxygen: The ether oxygen itself can be replaced. For instance, replacement with a sulfur atom would yield a thioether, which has a different bond angle and lipophilicity. A methylene (B1212753) group (CH₂) could also be a replacement, creating a diarylmethane-type structure and significantly increasing lipophilicity.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical structure, connectivity, and stereochemistry of a compound. For Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals the electronic environment of each proton in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl ester moiety, the vinylic protons of the prop-2-enoate backbone, and the aromatic protons of the phenyl and benzyl (B1604629) groups.

The ethyl group presents as a quartet and a triplet, a classic ethyl pattern. The two vinylic protons appear as doublets due to coupling with each other. Their coupling constant (J value), typically around 16.0 Hz, is indicative of a trans (E) configuration across the double bond. The aromatic region of the spectrum shows signals for the para-substituted phenyl ring and the monosubstituted benzyl ring. The protons on the phenyl ring adjacent to the ether linkage are shifted downfield compared to those adjacent to the vinyl group. The five protons of the terminal benzyl ring typically appear as a multiplet. A key singlet signal corresponds to the two benzylic protons (-O-CH₂-Ph), confirming the presence of the benzyl ether protecting group.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.63d16.01HVinylic H (Cα-H)
7.47d8.72HAromatic H (ortho to ester)
7.44 - 7.33m-5HBenzyl Aromatic H
6.97d8.72HAromatic H (ortho to ether)
6.30d16.01HVinylic H (Cβ-H)
5.12s-2HBenzylic H (-OCH₂)
4.25q7.12HEthyl H (-OCH₂)
1.33t7.13HEthyl H (-CH₃)

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. The spectrum for this compound shows a characteristic downfield signal for the ester carbonyl carbon around 167 ppm.

The vinylic carbons are observed between 115 and 145 ppm. The carbon atom of the phenyl ring bonded to the oxygen atom (C-O) appears significantly downfield, around 160 ppm, due to the deshielding effect of the oxygen atom. Other aromatic carbons appear in the typical range of 115-137 ppm. The benzylic carbon (-O-CH₂-Ph) gives a signal around 70 ppm, while the carbons of the ethyl group are found in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
167.1C=O (Ester)
160.8Aromatic C (C-O)
144.1Vinylic C (Cα)
136.5Aromatic C (Quaternary Benzyl)
129.9Aromatic C (ortho to ester)
128.7Aromatic C (Benzyl)
128.2Aromatic C (Benzyl)
127.5Aromatic C (Benzyl)
127.2Aromatic C (Quaternary)
116.3Vinylic C (Cβ)
115.2Aromatic C (ortho to ether)
70.1Benzylic C (-OCH₂)
60.4Ethyl C (-OCH₂)
14.4Ethyl C (-CH₃)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, key COSY correlations would be observed between the vinylic protons at ~7.63 and ~6.30 ppm, and between the ethyl protons at ~4.25 and ~1.33 ppm. It would also show correlations between the coupled aromatic protons on the para-substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to their directly attached carbons. It would show a correlation between the ¹H signal at 5.12 ppm and the ¹³C signal at 70.1 ppm, confirming the assignment of the benzylic -CH₂- group. Similarly, it connects the ethyl proton signals to their corresponding carbon signals and the vinylic proton signals to the vinylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular backbone and substituent groups. Key HMBC correlations would include:

A correlation from the vinylic proton at ~7.63 ppm to the ester carbonyl carbon (~167.1 ppm) and the quaternary aromatic carbon (~127.2 ppm).

Correlations from the benzylic protons (~5.12 ppm) to the aromatic carbon bearing the ether linkage (~160.8 ppm) and the quaternary carbon of the benzyl ring (~136.5 ppm).

Correlations from the ethyl quartet protons (~4.25 ppm) to the ester carbonyl carbon (~167.1 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of bonding. It can be used to confirm spatial relationships and stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information about the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and large molecules, causing minimal fragmentation. For this compound, ESI-MS analysis typically shows the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺. The detection of an ion peak at an m/z corresponding to the molecular weight plus the mass of a proton or sodium ion provides strong evidence for the successful synthesis of the target molecule. For a molecular formula of C₁₈H₁₈O₃ (MW = 282.33 g/mol ), the expected [M+H]⁺ ion would be at m/z 283.33 and the [M+Na]⁺ ion at m/z 305.32.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula. By comparing the experimentally measured exact mass to the theoretically calculated mass for a proposed formula, the elemental composition can be confirmed with high confidence. For this compound (C₁₈H₁₈O₃), the calculated exact mass for the sodiated ion [M+Na]⁺ is 305.1154. Experimental HRMS data showing a measured m/z value that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of "this compound" by probing the vibrational motions of its atoms. These methods are instrumental in identifying functional groups and understanding the molecule's fundamental vibrational modes.

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational energies of its bonds. youtube.com The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the α,β-unsaturated ester, the phenyl rings, and the benzyl ether linkage.

The primary functional groups and their anticipated IR absorption regions are:

C=O (Ester) : The carbonyl group of the ester is one of the most readily identifiable features in an IR spectrum, typically appearing as a strong, sharp peak. For α,β-unsaturated esters, this absorption is generally found in the range of 1715-1730 cm⁻¹. libretexts.org

C=C (Alkene) : The carbon-carbon double bond of the propenoate backbone gives rise to a stretching vibration, which is expected around 1625-1640 cm⁻¹. pressbooks.pub

C-O (Ester and Ether) : The spectrum will contain C-O stretching vibrations from both the ester and the ether linkages. These typically appear as strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. Specifically, the C-O-C stretching of the ester is often observed as two distinct bands.

Aromatic C=C : The stretching vibrations of the carbon-carbon bonds within the two phenyl rings produce a series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

Aromatic and Vinylic C-H : The stretching vibrations of C-H bonds on the aromatic rings and the alkene double bond are characteristically found above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range. libretexts.orgpressbooks.pub

Aliphatic C-H : The C-H stretching vibrations from the ethyl group's CH₂ and CH₃ are expected in the 2850-2960 cm⁻¹ region. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
α,β-Unsaturated Ester C=O Stretch 1715 - 1730 Strong
Alkene C=C Stretch 1625 - 1640 Medium
Aromatic Rings C=C Stretch 1450 - 1600 Medium to Weak
Ester & Ether C-O Stretch 1000 - 1300 Strong
Aromatic/Vinylic C-H C-H Stretch 3020 - 3100 Medium to Weak

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations. youtube.com This method relies on the inelastic scattering of monochromatic light, known as the Raman effect. youtube.com Vibrational modes that cause a change in the molecule's polarizability are Raman active. youtube.com For molecules with a center of symmetry, vibrational modes can be exclusively IR or Raman active, but for molecules lacking this symmetry, some modes can be active in both. youtube.com

In the context of this compound, Raman spectroscopy can elucidate the vibrations of the carbon skeleton and other less polar bonds. Key expected Raman active vibrations include:

The symmetric stretching of the C=C double bond in the propenoate chain.

The breathing modes of the aromatic rings.

Stretching vibrations associated with the C-C single bonds.

Studies on structurally similar molecules, such as methyl 3-(4-methoxy phenyl)prop-2-enoate, have utilized Raman spectroscopy to understand their surface geometry when adsorbed on metal nanoparticles. ias.ac.in In such studies, the enhancement of certain Raman bands can indicate the orientation of the molecule relative to the surface. ias.ac.in For instance, the presence of strong C-H out-of-plane bending modes alongside the absence of C-H stretching vibrations in a Surface-Enhanced Raman Scattering (SERS) spectrum can suggest a flat orientation on the substrate. ias.ac.in While specific Raman spectral data for this compound is not detailed in the provided results, analysis of related chalcones and cinnamates shows that the C=O stretching vibration can be conjugated with other vibrations, such as the Cα=Cβ stretching. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not available in the search results, analysis of closely related compounds provides a strong basis for predicting its solid-state structure. Single-crystal X-ray diffraction studies have been performed on various cinnamate (B1238496) esters and chalcone (B49325) derivatives, which share the core phenylpropenoate framework. rsc.orgnih.gov

For example, the crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, a chalcone derivative, reveals important structural parameters. nih.gov In this molecule, the two phenyl rings of the chalcone unit are not coplanar, subtending a significant dihedral angle. nih.gov Similarly, the crystal structure of Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate shows that the molecule is nearly planar, with only a slight twist between the propenoate plane and the phenyl ring. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonding interactions. researchgate.net An X-ray crystallographic study of an ethyl cinnamate complex also provided insights into its structure. rsc.org These examples suggest that the planarity of the core structure and the orientation of the substituent groups are key features determined by crystallography.

The following table presents representative crystallographic data from a related compound, Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, to illustrate the type of information obtained from such analyses. researchgate.net

Table 2: Representative Crystallographic Data for a Related Compound: Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.0495 (9)
b (Å) 10.8363 (6)
c (Å) 7.6723 (5)
β (°) 91.268 (4)
Volume (ų) 1084.66 (12)
Z 4

Conformational analysis derived from crystallographic data focuses on the spatial arrangement of atoms, particularly the rotation around single bonds, which is described by torsion (or dihedral) angles. wikipedia.orgproteinstructures.com The conformation of this compound in the solid state is determined by a balance of intramolecular steric effects and intermolecular packing forces.

Key conformational features to consider are:

Planarity of the Propenoate System : The α,β-unsaturated ester moiety (C=C-C=O) generally prefers a planar conformation to maximize π-orbital overlap. The molecule is expected to exhibit an E-conformation about the C=C double bond, which is typical for related cinnamate derivatives. researchgate.net

Orientation of the Benzyloxy Group : The conformation of the benzyl group itself is of interest. Studies on benzyl derivatives often show a preference for gauche or perpendicular conformations, which is influenced by steric repulsion between the substituent and the ring. nih.gov The torsion angles involving the C-O-CH₂-Ph linkage will dictate the spatial orientation of the benzyl group relative to the rest of the molecule.

The solid-state conformation is crucial as it can influence the material's physical properties and its interactions in a biological or chemical system.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic makeup of a molecule, molecular modeling and dynamics simulations are used to understand its physical behavior and conformational flexibility over time.

Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate has several rotatable bonds, leading to a variety of possible three-dimensional shapes, or conformations. The key rotations would be around the C-C bond linking the phenyl ring to the alkene, the C-O bond of the benzyloxy group, and the bonds within the ethyl ester group.

A conformational analysis involves systematically rotating these bonds and calculating the energy of the resulting structure. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to stable conformations, while the peaks represent the energy barriers to rotation between them. Computational studies on related molecules have successfully used methods like wb97xd/6-311+G(d,p) to explore reaction pathways and identify stable intermediates. mdpi.com

For this compound, the PES would likely confirm the planarity of the cinnamate (B1238496) core as a low-energy feature and reveal the preferred orientations of the terminal benzyloxy and ethyl groups.

To perform an MD simulation on this compound, the molecule would first be parameterized with a force field (a set of equations and parameters describing the potential energy of the system). The molecule would then be placed in a simulated environment, such as a box of water or an organic solvent, and its trajectory would be calculated over a period ranging from nanoseconds to microseconds.

Electronic Structure Analysis

Beyond geometry, the distribution of electrons in a molecule dictates its reactivity and intermolecular interactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, DFT calculations would show the HOMO is likely distributed across the electron-rich benzyloxy-phenyl ring system and the C=C double bond. The LUMO is expected to be localized more on the electron-withdrawing ethyl prop-2-enoate portion of the molecule, particularly the C=C-C=O conjugated system.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a visualization of the electrostatic potential on the surface of the molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, the MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the benzyloxy group, identifying these as sites for electrophilic attack or hydrogen bonding. Positive potential would be expected around the hydrogen atoms.

The table below provides illustrative HOMO-LUMO energy values for a related molecule, demonstrating the type of data generated from electronic structure calculations.

Computational ParameterIllustrative Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: These values are for illustrative purposes and the actual calculated energies for this compound would depend on the specific computational method used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemmethod.comdntb.gov.ua

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer interaction within the molecule is a sign of its potential reactivity. nih.gov For instance, in related chalcone (B49325) derivatives, the HOMO-LUMO energy gap has been calculated to understand their chemical behavior. dntb.gov.uasci-hub.se While specific calculations for this compound are not extensively documented in the literature reviewed, analysis of similar structures, such as other cinnamate esters and chalcones, provides valuable insights. For example, studies on various chalcone derivatives using DFT at the B3LYP/6-31G* level of theory have determined their HOMO-LUMO gaps, which are crucial for assessing their reactivity. scirp.orgscirp.org

Analysis of the FMOs also provides information on the distribution of electron density. In chalcones, the HOMO is often located over the aromatic rings and the α,β-unsaturated system, while the LUMO is typically distributed over the carbonyl group and the adjacent double bond. scirp.org This distribution indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Representative HOMO-LUMO Energy Data for Structurally Related Chalcone Derivatives Note: This data is for analogous compounds and serves to illustrate the typical values obtained from such analyses.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Chalcone Derivative 1-5.92-2.153.77
Chalcone Derivative 2-6.00-2.233.77
Chalcone Derivative 3-6.00-2.053.95

Source: Adapted from computational studies on chalcone derivatives. sci-hub.se

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net These maps are crucial for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic reactions. researchgate.net

The negative regions, associated with electronegative atoms like oxygen, are susceptible to electrophilic attack. Conversely, the positive regions, often found around hydrogen atoms, indicate sites for nucleophilic attack. nih.gov For this compound, an MEP map would be expected to show significant negative potential around the carbonyl oxygen of the ester group and the ether oxygen of the benzyloxy group, making these sites attractive to electrophiles. Positive potential would likely be concentrated on the hydrogen atoms of the aromatic rings and the ethyl group.

In studies of similar molecules, MEP analysis has confirmed that the negative potential is localized on electronegative atoms, which are the most reactive sites for electrophilic attack. researchgate.net For example, the MEP map of a chalcone derivative clearly shows the negative potential concentrated around the carbonyl oxygen, highlighting it as a primary site for interaction. researchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful predictive models for understanding not just the static properties of a molecule but also its dynamic behavior in chemical reactions.

Computational Mechanistic Studies of Reaction Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to investigate the mechanisms of chemical reactions. scirp.org By modeling the transition states and intermediates along a reaction coordinate, chemists can determine the most energetically favorable pathway for a given transformation.

For compounds related to this compound, such as other cinnamic acid esters, computational studies have been used to describe the esterification process. mdpi.comnih.gov These studies often break the reaction down into key steps, such as the initial protonation of the carbonyl oxygen and the subsequent nucleophilic attack by the alcohol. mdpi.comsemanticscholar.org The energy barriers for each step can be calculated to understand the kinetics and feasibility of the reaction. For instance, the esterification of substituted cinnamic acids has been theoretically described at the B3LYP and M06-2X levels of theory, providing a detailed picture of the reaction mechanism. nih.gov Such studies can elucidate the role of different substituents on the reaction rate and yield, offering a rational basis for optimizing synthetic procedures.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific property of interest, such as reactivity, solubility, or biological activity. mdpi.comresearchgate.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, or topological) and using regression analysis to find a mathematical equation that best describes the relationship. semanticscholar.org

QSPR studies are particularly relevant for series of related compounds like cinnamate esters. researchgate.net For example, a QSPR analysis was performed on a series of 4- and 3-substituted-cinnamic acid esters to quantify the effects of different substituents on the esterification process. mdpi.comnih.gov In this study, quantum chemical descriptors such as atomic charges and frontier orbital energies were used to build models that could predict the reaction behavior. mdpi.com Such models are invaluable in drug design and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis. nih.gov By analyzing the descriptors involved in the model, researchers can gain insights into the key molecular features that govern the property being studied. researchgate.net

Structure Activity Relationship Sar Studies in Non Human Biological Systems

General Principles of Cinnamate (B1238496) Ester Bioactivity

The cinnamoyl nucleus is a key scaffold for the development of novel bioactive substances. nih.gov The bioactivity of cinnamic acid derivatives is attributed to their interactions with molecular targets within living organisms. nih.gov

The biological activities of cinnamic acid (CA) and its derivatives are explained through their interactions with molecular targets in living organisms. nih.gov The primary mechanisms of antimicrobial action for CA derivatives involve plasma membrane disruption, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. nih.gov Cinnamon extracts, essential oils, and their constituent compounds have been shown to inhibit bacteria by damaging the cell membrane, altering the lipid profile, and inhibiting ATPases, cell division, and membrane porins. capes.gov.br They can also inhibit motility, biofilm formation, and exhibit anti-quorum sensing effects. capes.gov.br

The biological response of cinnamate esters is significantly influenced by the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety. nih.govnih.govnih.gov

Substitution on the Phenyl Ring: The presence and position of substituents on the aromatic ring play a key role in the bioactivity. For instance, studies on various synthetic cinnamates have shown that specific substitutions can potentiate the biological response. nih.gov The presence of a 4-hydroxy-3-nitrophenyl or a 3,4-dihydroxyphenyl moiety has been shown to result in high potency against Leishmania donovani. nih.gov

The Ester Group: The type of alcohol forming the ester bond also has a marked effect on activity. nih.gov For example, a study on synthetic cinnamides and cinnamates revealed that a butyl substituent enhanced antifungal profiles, while an isopropyl group was important for antibacterial activity. nih.gov Research on antiprotozoal agents indicated that a medium-sized linear alkyl chain (like n-propyl or n-butyl) in the ester group provided the highest level of activity against L. donovani. nih.gov In contrast, smaller or branched alkyl groups resulted in lower activity. nih.gov

For Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate, the ethyl ester group and the benzyloxy substituent at the para position of the phenyl ring are key structural features that will dictate its specific biological interactions.

Antimicrobial Activities in Non-Clinical Contexts

Cinnamate derivatives have demonstrated notable antimicrobial activity against a range of microorganisms in non-clinical studies. rsdjournal.org

Compound DerivativeMicroorganismMinimum Inhibitory Concentration (MIC) (μM)Reference
Cinnamate with Isopropyl GroupS. aureus550.96 nih.gov
Cinnamate with Butyl GroupS. aureus626.62 nih.gov

Cinnamic acid esters have shown significant potential as antifungal agents for plant protection. nih.gov Many of these compounds exhibit inhibitory activity against various plant pathogenic fungi. nih.gov The antifungal activity is influenced by both the substituents on the phenyl ring and the alkyl group of the ester. nih.gov For example, the combination of a hydroxyl group at the 2-position of the phenyl ring with a t-butyl or t-amyl ester significantly improves activity against several fungi. nih.gov

Studies have evaluated the efficacy of these esters against fungi such as P. grisea, V. mali, B. dothidea, and F. solani. nih.gov

Compound SeriesFungusEC50 (μg/mL)Reference
Substituted Ethyl Cinnamates (Series A)P. griseaVaries with substitution nih.gov
Cinnamic Acid Esters (Varying Alkyl Groups) (Series B)V. maliVaries with alkyl group nih.gov
Substituted t-Butyl/t-Amyl Cinnamates (Series C)B. dothideaVaries with substitution nih.gov
Substituted t-Butyl/t-Amyl Cinnamates (Series C)F. solaniVaries with substitution nih.gov

The antimicrobial action of cinnamate esters is often attributed to their ability to disrupt cellular membranes. capes.gov.br In fungi, a primary target is ergosterol (B1671047), a crucial component of the fungal plasma membrane. nih.gov Some cinnamates have been found to interact directly with ergosterol, leading to membrane damage. nih.govnih.gov This interaction can inhibit ergosterol synthesis or involve direct binding to ergosterol molecules. nih.gov

Another mechanism involves interference with the fungal cell wall. nih.gov Damage to the cell wall can lead to cell lysis in the absence of an osmotic protectant. nih.gov Studies using sorbitol as an osmotic stabilizer have shown that the antifungal activity of some cinnamates is reduced, indicating that they target the cell wall. nih.gov For bacteria, the mechanisms include damage to the cell membrane, alteration of the lipid profile, and inhibition of essential cellular processes. capes.gov.br

Biopesticidal and Agricultural Applications

The unique chemical architecture of cinnamic acid and its derivatives, including this compound, has prompted significant research into their potential applications in agriculture as biopesticides. These compounds, derived from natural sources, are explored for their roles as herbicides and insecticides, offering potentially safer alternatives to conventional synthetic pesticides.

Herbicidal and Insecticidal Potential of Cinnamate Derivatives

Cinnamate derivatives have demonstrated notable potential as both herbicides and insecticides, with their efficacy being closely tied to their specific chemical structures.

Herbicidal Activity: Research has shown that cinnamate derivatives can inhibit the growth of various weed species. For instance, ethyl 4-hydroxy-3-methoxycinnamate has been found to have an inhibitory effect on weeds like large crabgrass (Digitaria sanguinalis), retroflex amaranth (B1665344) (Amaranthus retroflexus), and barnyard grass (Echinochloa crus-galli), with a particularly strong effect on large crabgrass. google.com Similarly, synthetic compounds inspired by natural products like cinnamaldehyde (B126680) have shown promise. acs.org One study found that 4'-hydroxy-3'-methoxychalcone, a related compound, inhibited the growth of Urochloa decumbens by approximately 87%. acs.org These findings suggest that the presence and position of substituents on the phenyl ring are critical for herbicidal action.

Insecticidal Activity: The insecticidal properties of cinnamate esters have been evaluated against various pests. Studies on the common cutworm (Spodoptera litura) have used ethyl cinnamate as a reference compound to test the efficacy of other derivatives. scilit.com Research indicates that ethyl cinnamates with electron-donating groups tend to exhibit higher insecticidal activity than those with electron-withdrawing groups. scilit.com For example, ethyl 2-chlorocinnamate and ethyl 4-methylcinnamate have shown potent activity against S. litura. scilit.com

Furthermore, cinnamic acid derivatives have been investigated for their larvicidal effects. nih.gov In studies against the Aedes aegypti mosquito larvae, esters with medium-length alkyl chains, such as butyl cinnamate and pentyl cinnamate, displayed excellent larvicidal activity. nih.gov Benzyl (B1604629) cinnamate also showed significant, though comparatively lesser, larvicidal effects. nih.govresearchgate.net The structure-activity relationship (SAR) analysis revealed that the length of the alkyl side chain is a key determinant of larvicidal potency. nih.gov For instance, ethyl cinnamate demonstrated a greater larvicidal effect than methyl cinnamate against Ae. aegypti. nih.gov Cinnamic acid esters like methyl cinnamate and sitosterol (B1666911) cinnamate have also proven effective against the red flour beetle (Tribolium castaneum). nih.gov

Some cholesterol ester derivatives incorporating cinnamic acid-like fragments have also been synthesized and tested, showing promising insecticidal activity against agricultural pests like Mythimna separata and Plutella xylostella. mdpi.com

Environmental Impact and Degradation Pathways in Agricultural Settings

A significant advantage of using cinnamic acid derivatives in agriculture is their potential for lower environmental impact compared to synthetic pesticides. These compounds are naturally occurring and are expected to biodegrade into less harmful substances. mdpi.com Studies on the environmental fate of cinnamic acid and its hydroxylated derivatives have been conducted to understand their transformation in settings like biological wastewater treatment. mdpi.comnih.gov The introduction of these compounds can influence the degradation of carbon and nitrogen compounds, indicating their interaction with microbial communities in the environment. mdpi.comnih.gov This suggests that their application in agriculture would likely lead to their breakdown through natural microbial and chemical processes, reducing the risk of long-term environmental contamination.

Other Non-Human Biological Studies

Beyond their agricultural applications, cinnamate derivatives are being investigated for other valuable biological activities, particularly as antioxidants and enzyme inhibitors in various non-human and non-mammalian systems.

Antioxidant Activity in Chemical and Food Systems

The antioxidant properties of cinnamic acid and its esters are of significant interest for their potential use as natural preservatives in food systems. cabidigitallibrary.org The ability of these compounds to scavenge free radicals can help prevent oxidative degradation of food products.

The structure of the cinnamate derivative plays a crucial role in its antioxidant capacity. nih.govresearchgate.net Studies have shown that the number and position of hydroxyl groups on the phenyl ring are more important for radical scavenging activity than a single hydroxyl group alone. nih.govresearchgate.net For example, ferulic acid and coumaric acid exhibit more pronounced scavenger activity than cinnamic acid itself. nih.gov

Esterification of cinnamic acids can modulate their antioxidant properties. cabidigitallibrary.orgugal.ro While esterification can sometimes decrease scavenging capacity in aqueous environments, it can enhance activity in other systems. nih.gov For instance, ethyl cinnamate and cinnamyl alcohol have demonstrated moderate antioxidant activity. researchgate.net The antioxidant capacity of benzyl cinnamate was found to increase linearly with its concentration, although it is less potent than standards like ascorbic acid. nih.gov The synthesis of cinnamate esters using various alcohols has been shown to improve their antioxidant activity, which is beneficial for food preservation. cabidigitallibrary.org

Anti-tyrosinase Activity in Non-Mammalian Systems

Tyrosinase is a key enzyme responsible for melanin (B1238610) production and enzymatic browning in many organisms, including fungi and crustaceans. nih.govmdpi.com Inhibiting this enzyme has applications in preventing food spoilage and in other industrial processes. Cinnamic acid and its derivatives have been identified as potential tyrosinase inhibitors. nih.govresearchgate.netnih.gov

The inhibitory effect is highly dependent on the molecular structure. While cinnamic acid itself has moderate inhibitory activity, structural modifications can significantly enhance its potency. nih.gov For example, substituents on the phenyl ring can increase the inhibition of the monophenolase activity of tyrosinase. nih.govresearchgate.net Docking studies have shown that these inhibitor molecules can bind to the active site of the enzyme. nih.govresearchgate.net

Less hydrophilic cinnamamide (B152044) derivatives have been designed and synthesized, with some showing much stronger mushroom tyrosinase inhibition than the commonly used inhibitor, kojic acid. nih.gov Specifically, derivatives with a 2,4-dihydroxy group on the phenyl ring were found to be particularly potent. nih.gov The introduction of different substituent groups on the benzene (B151609) ring of cinnamic acid esters leads to varied tyrosinase inhibitory activities. nih.gov This highlights the potential for developing highly effective and specific tyrosinase inhibitors from the cinnamate scaffold for various non-mammalian applications.

Interactive Data Table: Biological Activities of Cinnamate Derivatives

Compound NameBiological System/TargetObserved ActivityReference(s)
Ethyl 4-hydroxy-3-methoxycinnamateWeeds (Digitaria sanguinalis, etc.)Herbicidal google.com
4'-hydroxy-3'-methoxychalconeWeed (Urochloa decumbens)Herbicidal acs.org
Ethyl 2-chlorocinnamateInsect (Spodoptera litura)Insecticidal scilit.com
Ethyl 4-methylcinnamateInsect (Spodoptera litura)Insecticidal scilit.com
Butyl cinnamateMosquito Larvae (Aedes aegypti)Larvicidal nih.gov
Pentyl cinnamateMosquito Larvae (Aedes aegypti)Larvicidal nih.gov
Benzyl cinnamateMosquito Larvae (Aedes aegypti)Larvicidal nih.govresearchgate.net
Methyl cinnamateInsect (Tribolium castaneum)Insecticidal nih.gov
Cholesterol esters with cinnamic acid fragmentsInsects (M. separata, P. xylostella)Insecticidal mdpi.com
Cinnamic Acid DerivativesChemical/Food SystemsAntioxidant cabidigitallibrary.orgnih.govresearchgate.netnih.gov
Ethyl CinnamateChemical SystemsAntioxidant researchgate.net
Benzyl CinnamateChemical SystemsAntioxidant nih.gov
Cinnamic Acid DerivativesMushroom TyrosinaseAnti-tyrosinase nih.govresearchgate.netnih.govnih.gov

Applications in Advanced Materials Science and Chemical Industry

Role as Monomers in Polymer Science

The cinnamate (B1238496) moiety is a well-established functional group in polymer chemistry, primarily utilized for its ability to undergo photochemical reactions. Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate can be incorporated into polymer structures to impart these photosensitive properties.

This compound can serve as a monomer or a functionalizing agent for the synthesis of advanced polymers. The primary strategy involves attaching the cinnamate group as a pendant side chain to a pre-existing polymer backbone or copolymerizing a cinnamate-functionalized monomer. This approach creates polymers that can be modified or cured post-polymerization.

Research into related systems has shown that cinnamate groups can be successfully attached to various polymer backbones, including polyesters, polysiloxanes, and polyacetylenes, to create functional materials. nih.govscholaris.caresearchgate.net For instance, a common method involves the esterification or amidation reaction between a polymer containing hydroxyl or amine groups and the corresponding 4-(benzyloxy)cinnamic acid or its acyl chloride. Alternatively, a monomer derivative of the target compound could be synthesized and then polymerized. researchgate.net The flexibility of the polymer backbone is a crucial factor, as it can influence the reactivity of the pendant cinnamate groups. colab.ws

Table 1: Potential Strategies for Incorporating this compound into Polymers
Polymer Backbone TypeIncorporation MethodResulting Polymer TypePotential Application
Polyester (e.g., Poly(glycerol-co-sebacate))Esterification with polymer hydroxyl groupsCinnamate-functionalized biodegradable polyesterPhotocurable biomaterials, tissue engineering scaffolds nih.gov
PolysiloxaneHydrosilylation or condensation with a modified cinnamateCinnamate-modified siliconePhoto- or thermally-curable elastomers scholaris.ca
PolyacetylenePolymerization of an acetylene-functionalized cinnamate monomerPolyacetylene with pendant cinnamate groupsChiral polymers, functional membranes researchgate.net
Poly(vinyl alcohol)Esterification of hydroxyl side-chainsFunctionalized poly(vinyl cinnamate)Photoresists, negative resists for microlithography

The most significant application of cinnamate-containing polymers lies in their ability to undergo photopolymerization or photocrosslinking. This process is driven by the [2+2] photocycloaddition of the carbon-carbon double bonds on adjacent cinnamate groups when exposed to ultraviolet (UV) radiation, typically at wavelengths greater than 260 nm. colab.wsnih.gov This reaction results in the formation of a stable cyclobutane (B1203170) ring, creating cross-links between polymer chains and transforming a thermoplastic material into a thermoset network. nih.gov

A key advantage of this system is that the photocrosslinking can often proceed efficiently without the need for a photoinitiator, which is beneficial for applications in sensitive fields like biomedicine. nih.govcolab.ws The resulting cross-linked structure can exhibit enhanced thermal stability and mechanical properties.

Furthermore, this photocycloaddition is often reversible. The cyclobutane rings (derivatives of α-truxillic acid) can be cleaved by irradiation with shorter wavelength UV light (typically <260 nm), breaking the cross-links and restoring the original polymer structure. nih.govnih.gov This reversibility is a highly sought-after property for applications such as optical data storage, self-healing materials, and rewritable photonic devices. nih.govrsc.org

Table 2: Characteristics of Cinnamate Photocrosslinking
ParameterDescriptionReference
Mechanism[2+2] Photocycloaddition of C=C double bonds colab.wsnih.gov
InitiationUV radiation (typically > 260 nm) nih.gov
PhotoinitiatorOften not required nih.govcolab.ws
ProductCyclobutane ring cross-links (α-truxillic or β-truxinic acid derivatives) nih.gov
ReversibilityCleavage of cross-links with shorter wavelength UV (< 260 nm) nih.gov
ApplicationsPhotoresists, optical data storage, self-healing hydrogels, biodegradable elastomers nih.govnih.govrsc.org

Specialty Chemicals and Fine Chemical Intermediates

Beyond polymer science, this compound is a valuable building block for the synthesis of complex organic molecules, including various aromatics and heterocyclic compounds.

For example, it can serve as a precursor for the synthesis of:

Pyrazoline Derivatives: Reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline heterocycles through an initial Michael addition followed by intramolecular cyclization and dehydration.

Isoxazoline (B3343090) Derivatives: A similar reaction pathway with hydroxylamine (B1172632) hydrochloride can yield isoxazoline structures.

Coumarin (B35378) Scaffolds: While less direct, the cinnamate structure is a key component of coumarins. The benzyloxy group can be deprotected to yield the corresponding 4-hydroxy-cinnamate ester, a potential precursor that can undergo intramolecular cyclization under specific conditions, or be used in multi-step syntheses of more complex coumarin derivatives.

Other Aromatics: The prop-2-enoate side chain can be chemically modified through reactions like reduction, oxidation, or rearrangement to build different substituted aromatic compounds that retain the core benzyloxyphenyl structure.

The utility of this compound as a building block stems from the distinct reactivity of its functional groups, which can be addressed selectively. The benzyloxy group serves as a robust protecting group for the phenol (B47542), allowing for extensive chemical modifications to be performed on other parts of the molecule before its cleavage (typically by catalytic hydrogenation) to reveal the free hydroxyl group.

Reliable methods for synthesizing the trans-isomer of cinnamate esters, such as the Horner-Wadsworth-Emmons reaction, provide excellent stereocontrol over the double bond, which is critical in the total synthesis of natural products and pharmaceuticals. researchgate.net

Table 3: Potential Synthetic Transformations of this compound
Reactive SiteReaction TypeReagentsProduct Functional GroupSignificance
Alkene (C=C)Catalytic HydrogenationH₂, Pd/CAlkaneSaturation of the side chain
Alkene (C=C)Epoxidationm-CPBAEpoxideIntermediate for diols, amino alcohols
Alkene (C=C)Diels-Alder ReactionDieneCyclohexene (B86901) derivativeRing formation
Ester (COOEt)Hydrolysis (Saponification)NaOH, then H₃O⁺Carboxylic AcidFormation of 4-(benzyloxy)cinnamic acid
Ester (COOEt)ReductionLiAlH₄Allylic AlcoholConversion to alcohol functionality
Benzyloxy Group (OBn)Deprotection (Hydrogenolysis)H₂, Pd/CPhenolUnveiling the hydroxyl group for further reactions

Applications in Optical and Electronic Materials

The extended π-conjugated system of this compound, which spans the phenyl ring, the vinylic double bond, and the carbonyl group, is the source of its interesting optical properties. This conjugation allows the molecule to absorb UV radiation, a property that is exploited in various applications.

Cinnamate derivatives, including simple esters like ethyl cinnamate, are known to function as organic UV filters and are used as sunscreen agents. kemdikbud.go.id The benzyloxy group on the target compound may modulate the absorption spectrum.

Furthermore, the photo-reversible [2+2] cycloaddition reaction detailed in section 7.1.2 is the basis for its use in advanced optical materials. This photochromic behavior allows for the writing and erasing of information at a molecular level, making cinnamate-functionalized polymers candidates for high-density optical data storage systems and photonic devices. rsc.org The ability of the aromatic groups to engage in π-π stacking can facilitate the alignment needed for an efficient dimerization reaction. rsc.org

The donor-acceptor characteristics of the molecule—with the benzyloxy-substituted phenyl ring acting as an electron-donating group and the ethyl prop-2-enoate portion acting as an electron-accepting group—suggest potential for use in nonlinear optical (NLO) materials. Such materials are crucial for applications in telecommunications and optical computing, where they are used to alter the phase or frequency of laser light.

Liquid Crystalline Cinnamate Derivatives

Cinnamic acid derivatives are recognized for their potential in forming liquid crystalline phases, which are states of matter that exhibit properties between those of conventional liquids and solid crystals. mdpi.com The rod-like molecular structure of many cinnamate derivatives is a key factor in their ability to exhibit mesomorphic behavior, such as nematic and smectic phases. mdpi.comresearchgate.net The presence of linking groups like Schiff bases in conjunction with a cinnamate core can create a conjugated system that influences liquid crystal properties. mdpi.com

The formation and stability of these liquid crystal phases are highly dependent on the nature of the terminal groups attached to the cinnamate structure. researchgate.net For instance, the length of terminal alkoxy chains is a crucial factor in inducing liquid crystallinity in a series of cinnamate-based compounds. researchgate.net Research has shown that varying these terminal groups can lead to the formation of different liquid crystal phases, such as nematic, smectic A (SmA), and smectic C (SmC) phases. researchgate.net In some cases, compounds with shorter chains have exhibited a nematic phase along with an SmA phase, while those with longer alkoxy groups have shown a monotropic SmC phase. researchgate.net

The specific compound, this compound, possesses structural features conducive to liquid crystal behavior. The rigid core of the phenylprop-2-enoate group, combined with the presence of the benzyloxy group, could promote the anisotropic molecular arrangements necessary for liquid crystal formation.

Table 1: Mesomorphic Properties of Cinnamate Derivatives

Compound Type Observed Liquid Crystal Phases Influencing Factors
Cinnamates with alkoxy and alkoxycarbonyl chains Nematic, Smectic A (SmA), Smectic C (SmC) researchgate.net Length of terminal chains researchgate.net
Schiff base cinnamates Nematic, Smectic researchgate.net Presence of linking groups and terminal chains mdpi.comresearchgate.net

Non-Linear Optical (NLO) Properties of Cinnamate Structures

Materials with non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics, including optical data storage and 3D microfabrication. optica.org Organic molecules, particularly those with extended π-conjugated systems, often exhibit significant NLO responses. researchgate.netrsc.org Chalcones, which are structurally similar to cinnamates, are a well-studied class of NLO materials. optica.orgresearchgate.netrsc.org Their NLO properties arise from the modification of substituents on the aromatic rings, which alters the material's optical characteristics. optica.org

The fundamental requirement for a molecule to possess NLO properties is the presence of an electron donor-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer. researchgate.net In cinnamate structures, the aromatic ring system and the double bond form a conjugated π-system. The presence of electron-donating and electron-accepting groups at opposite ends of this system can enhance the second-order NLO response, measured as the first hyperpolarizability (β). pnrjournal.com For this compound, the benzyloxy group acts as an electron-donating group, and the ethyl ester group can act as an electron-withdrawing group, creating a D-π-A system that is favorable for NLO activity. Theoretical and experimental studies on similar structures have shown that these molecular features contribute to significant NLO responses. rsc.org

Table 2: Key Parameters in NLO Materials

Parameter Description Significance
First Hyperpolarizability (β) A measure of the second-order NLO response of a single molecule. optica.org Indicates the potential of a material for applications like second-harmonic generation. mdpi.comresearchgate.net
Second Hyperpolarizability (γ) A measure of the third-order NLO response. Relevant for applications such as third-harmonic generation and optical switching. rsc.orgnih.gov
π-Conjugated System A system of connected p-orbitals with delocalized electrons in a molecule. researchgate.net Essential for enabling the charge transfer that gives rise to NLO properties. nih.govacs.org

Uses in Perfumery and Cosmetics (Industrial Focus)

Cinnamate esters are a significant class of compounds in the fragrance and cosmetics industries due to their characteristic scents and functional properties. mdpi.com Their chemical stability and versatility make them valuable ingredients in a wide array of consumer products. tuodaindus.com

Flavor and Fragrance Industry Applications of Cinnamate Esters

Ethyl cinnamate, the parent ester of the title compound, is widely used in the flavor and fragrance industry. tuodaindus.comforeverest.netlaxmideewanfragrances.com It is described as having a sweet, fruity, and balsamic odor, often with notes reminiscent of cinnamon and strawberry. foreverest.netlaxmideewanfragrances.comwikipedia.org This aromatic profile makes it a versatile ingredient in the formulation of various fruit flavors, such as cherry, grape, and peach, as well as in complex fragrance compositions, including oriental, floral, and woody scents. tuodaindus.comforeverest.net In addition to providing its own characteristic aroma, ethyl cinnamate can also act as a fixative, helping to prolong the scent of other more volatile components in a perfume. tuodaindus.com

Table 3: Odor Profiles of Cinnamate Esters

Cinnamate Ester Reported Odor Description Common Applications
Ethyl Cinnamate Sweet, fruity, balsamic, cinnamon, strawberry, honey, plum. foreverest.netlaxmideewanfragrances.comwikipedia.orgperfumersapprentice.com Fruit flavor formulations (cherry, grape), perfumes (oriental, floral), soaps, detergents. tuodaindus.comforeverest.netresearchgate.net
Methyl Cinnamate Sweet, spicy-floral, strawberry. nsf.govcinnamic-acid.com High-end perfumes, food flavoring agent. researchgate.netcinnamic-acid.com

UV-Absorption Properties for Material Protection

Cinnamate derivatives are well-known for their ability to absorb ultraviolet (UV) radiation, particularly in the UVB range (290-320 nm). nih.govtaylorandfrancis.com This property is due to the extended delocalization of electrons across the aromatic ring and the conjugated double bond system, which allows the molecule to absorb high-energy UV photons. nih.govtaylorandfrancis.com Upon absorption of UV radiation, these molecules can dissipate the energy through processes like trans-cis isomerization, which is a key mechanism for their photoprotective capabilities. taylorandfrancis.comtandfonline.com

This UV-absorbing property makes cinnamates valuable ingredients in sunscreen formulations to protect the skin from sun damage. nih.govtandfonline.com Beyond cosmetics, this characteristic is also crucial for protecting various materials from degradation caused by UV exposure. Polymers, coatings, and other organic materials can become brittle, discolor, or lose their structural integrity when exposed to sunlight. Incorporating UV absorbers like cinnamate esters can significantly extend the lifespan and maintain the appearance of these materials. This compound, with its cinnamate core, is expected to exhibit strong UV absorption. The presence of the benzyloxy group, an additional chromophore, may further enhance its UV-absorbing properties across the UVA and UVB regions, making it a potentially effective photostabilizer for a range of materials. rsc.org Studies on similar compounds have confirmed that cinnamates can offer excellent UV absorption and antioxidant activity, making them promising for use in protective formulations. nih.gov

Table 4: UV Absorption Data for Cinnamate Derivatives

Compound Maximum Absorption Wavelength (λmax) UV Range Significance
Octyl methoxycinnamate (OMC) ~310 nm taylorandfrancis.com UVB Most frequently used sunscreen ingredient; potent UVB absorber. taylorandfrancis.comrsc.org
Cinoxate ~310 nm taylorandfrancis.com UVB Used in combination with other UV filters. taylorandfrancis.com
Methyl Cinnamate ~310 nm (E isomer) taylorandfrancis.com UVB Undergoes trans-cis isomerization upon UV exposure. taylorandfrancis.comtandfonline.com

Future Research Directions and Unexplored Avenues for Ethyl 3 4 Benzyloxy Phenyl Prop 2 Enoate

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a compound like Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate, a member of the cinnamic acid ester family, future research is poised to unlock new potential in synthesis, catalysis, and application. The following sections explore promising avenues of investigation that could define the next chapter for this versatile molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.